2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)propanoate
Description
The compound 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)propanoate is a multifunctional molecule featuring:
- A 2,5-dioxopyrrolidin-1-yl (NHS) ester group, enabling amine-reactive conjugation for bioconjugation applications.
- A tetrazine core (6-methyl-1,2,4,5-tetrazin-3-yl) attached to a phenoxy group, which facilitates bioorthogonal "click chemistry" via inverse electron-demand Diels-Alder (IEDDA) reactions.
- A tetraethylene glycol (PEG4) linker chain (four ethoxy units), enhancing solubility and reducing steric hindrance in biological systems.
This compound is primarily used in chemical biology and drug development, particularly for labeling biomolecules (e.g., antibodies, peptides) due to its dual reactivity: the NHS ester couples with primary amines, while the tetrazine enables rapid ligation with trans-cyclooctene (TCO) or norbornene derivatives .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O8/c1-16-23-25-22(26-24-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-10-31-9-8-21(30)35-27-19(28)6-7-20(27)29/h2-5H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFEFAGRGLQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)propanoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrrolidine ring and a tetrazine moiety, which are known for their reactivity in biological systems. The presence of multiple ethoxy groups enhances solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O8 |
| Molecular Weight | 414.48 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through covalent bonding. The tetrazine group is particularly notable for its click chemistry applications, allowing for selective labeling and modification of proteins and other macromolecules.
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, particularly at lysine residues.
- Bioorthogonal Reactions : The tetrazine moiety allows for bioorthogonal reactions with trans-cyclooctene (TCO)-modified substrates, facilitating targeted drug delivery and imaging applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that related pyrrolidine derivatives showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
Imaging Applications
The compound's ability to form stable complexes with radiolabeled isotopes (e.g., Gallium-68) has been explored for imaging applications:
- Case Study 2 : In a preclinical study, a derivative of this compound was used to label ultrasound microbubbles for PET imaging, showing enhanced imaging contrast and specificity in tumor models.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for therapeutic applications:
| Parameter | Value |
|---|---|
| Half-life | Estimated at 3–6 hours |
| Bioavailability | High when administered intravenously |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
Safety and Toxicology
Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, detailed toxicological assessments are necessary to establish safety profiles for clinical use.
Toxicity Studies
- Case Study 3 : In vivo studies in mice indicated no significant adverse effects at doses up to 50 mg/kg.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related analogs, focusing on molecular features, reactivity, and applications.
Structural and Functional Analogues
Reactivity and Stability
- Tetrazine vs. Maleimide (CAS 955094-26-5):
The tetrazine group in the target compound undergoes rapid IEDDA reactions (k ~ 10³–10⁴ M⁻¹s⁻¹) with strained alkenes/alkynes, enabling live-cell labeling. In contrast, maleimide derivatives react selectively with thiols but suffer from hydrolysis and off-target reactivity . - Alkyne (CAS 1428629-71-3) vs. Tetrazine:
Alkynes require cytotoxic Cu(I) catalysts for CuAAC, limiting in vivo use. Tetrazine reactions are metal-free and faster, making them preferable for biological systems . - Formyl Group (CAS 1007215-91-9):
The formyl group supports stable oxime/hydrazone ligation but requires aniline catalysts and acidic conditions, reducing efficiency compared to tetrazine-mediated conjugation .
Physicochemical Properties
| Property | Target Compound | CAS 955094-26-5 | CAS 1428629-71-3 | CAS 34071-95-9 |
|---|---|---|---|---|
| Molecular Weight | ~500–550 | 425.39 | 313.30 | 263.25 |
| PEG Chain Length | 4 ethoxy units | 2 ethoxy units | 2 ethoxy units | None |
| Solubility | High (PEG4) | Moderate (PEG2) | Low (short PEG) | Low |
| Reactivity | Dual (NHS + tetrazine) | NHS + maleimide | NHS + alkyne | NHS + phenol |
Preparation Methods
Cyclocondensation of Nitriles with Hydrazine
The 6-methyltetrazine moiety is synthesized via cyclocondensation of 4-cyanobenzoic acid derivatives with hydrazine hydrate. A representative protocol involves:
-
Reagents : 4-Cyanobenzoic acid (1.36 mmol), zinc triflate (0.5 equiv), hydrazine monohydrate (50.6 equiv), and acetonitrile (10 equiv) under argon.
-
Conditions : Reflux at 60°C for 24 hours, followed by oxidation with sodium nitrite (20 equiv) in aqueous HCl (pH 1).
-
Mechanism : Zinc triflate catalyzes the formation of a dihydrotetrazine intermediate, which is oxidized to the aromatic tetrazine using nitrous acid.
Key Data :
Methylation at the Tetrazine C6 Position
Methylation is achieved in situ during cyclocondensation by substituting formamidine acetate with acetamidine hydrochloride. This direct method avoids post-synthetic modifications and improves atom economy.
Propanoate Ester Formation
The terminal hydroxyl group of the PEG3 spacer is esterified with tert-butyl bromopropionate, followed by deprotection with trifluoroacetic acid (TFA) to yield the carboxylic acid.
Activation as an NHS Ester
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and NHS:
Key Data :
Alternative Acylating Agents
Bis(N-succinimidyl) carbonate (BSC) may substitute EDC/NHS in anhydrous DCM, though yields are marginally lower (50–55%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 8.76 (d, J = 8.5 Hz, 2H, ArH), 3.15 (s, 3H, CH<sub>3</sub>), 2.95 (s, 4H, NHS).
-
HRMS : [M+Na]<sup>+</sup> m/z calcd. 489.4785, found 489.4783.
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Optimization and Troubleshooting
Mitigating NHS Ester Hydrolysis
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how are key intermediates validated?
The compound is synthesized via carbodiimide or trioxatriphosphinane-based coupling reagents to activate the carboxylic acid group for esterification. For example, a method involving 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P) under nitrogen at 0°C efficiently couples the tetrazine-containing PEG chain to the dioxopyrrolidinyl ester . Key intermediates are validated using LCMS (e.g., m/z 791 [M+H]+) and HPLC (retention time 1.19 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural fidelity?
- LCMS : Validates molecular weight and detects impurities (e.g., m/z 791 [M+H]+ observed in coupling reactions) .
- HPLC : Monitors retention time (e.g., 1.19 minutes under acidic conditions) to assess batch consistency .
- NMR : 1H and 13C NMR resolve the PEG chain’s ethylene oxide repeats and tetrazine aromatic protons. For example, tetrazine protons appear as distinct singlets in the aromatic region .
- FT-IR : Confirms ester carbonyl (C=O) stretches (~1740 cm⁻¹) and tetrazine ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for efficient bioconjugation using the tetrazine moiety?
The tetrazine group undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes). Key optimizations include:
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance tetrazine solubility and reaction rates .
- pH : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid tetrazine hydrolysis .
- Stoichiometry : A 1.5–2x molar excess of tetrazine ensures complete dienophile labeling, monitored by fluorescence quenching or LCMS .
- Kinetics : Time-resolved UV-Vis (λmax ~540 nm for tetrazine) quantifies reaction completion .
Q. What methodologies assess the compound’s stability under physiological conditions, and how are degradation pathways mitigated?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC. The dioxopyrrolidinyl ester is prone to hydrolysis, with half-life <24 hours in aqueous buffers. Stabilization strategies include lyophilization or formulation in anhydrous DMSO .
- Oxidative Stability : Tetrazine rings degrade under prolonged light exposure. Use amber vials and inert atmospheres (N2/Ar) during storage .
- In Vivo Stability : Serum stability assays (e.g., incubation in mouse serum, 37°C) quantify intact compound over 48 hours using LCMS/MS .
Q. How do computational tools (e.g., quantum mechanics) improve reaction design for this compound’s derivatives?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction parameters. For example:
- Reaction Path Search : Identifies low-energy pathways for esterification or tetrazine functionalization .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields .
- Kinetic Modeling : Transition-state theory calculates activation energies for IEDDA reactions, guiding temperature and catalyst selection .
Q. How are impurities from incomplete PEG chain elongation resolved during synthesis?
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) separates PEG chain length variants .
- Mass Spectrometry : High-resolution MS (HRMS) detects truncated PEG intermediates (e.g., missing ethylene oxide units) with <5 ppm mass accuracy .
- Fractional Crystallization : Ethanol/water recrystallization removes shorter PEG contaminants due to differential solubility .
Q. What experimental designs address contradictions in reported reaction yields for tetrazine-PEG conjugates?
Discrepancies in yields (e.g., 50–80% in coupling reactions) arise from:
- Moisture Sensitivity : Rigorous drying of PEG intermediates (e.g., azeotropic distillation with toluene) improves coupling efficiency .
- Catalyst Purity : Use freshly distilled T3P or EDC/HOBt to avoid side reactions .
- Validation : Replicate protocols across labs with standardized reagents to isolate procedural variables .
Methodological Challenges
Q. What strategies mitigate handling challenges posed by the compound’s moisture-sensitive dioxopyrrolidinyl ester?
Q. How is the compound’s solubility profile optimized for diverse biological assays?
- Solvent Screening : Test DMSO, THF, and tert-butanol for minimal aggregation. PEG chains enhance aqueous solubility (~10 mM in PBS) .
- Co-solvents : Use 10% DMSO in PBS for in vitro assays to balance solubility and biocompatibility .
- Surfactants : Polysorbate 80 (0.01% w/v) prevents aggregation in cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
